molecular formula C9H14N2S B12528632 N-tert-butylthiophene-3-carboximidamide

N-tert-butylthiophene-3-carboximidamide

Cat. No.: B12528632
M. Wt: 182.29 g/mol
InChI Key: OGEYEPXAAKHACN-UHFFFAOYSA-N
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Description

This compound is a chemical compound with the molecular formula C9H14N2S and a molecular weight of 182.29 g/mol . It is a yellow to white solid with a melting point of 82-85°C . This compound is used primarily in research and development, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butylthiophene-3-carboximidamide can be synthesized through various methods. One common method involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by Cu(OTf)2 . This reaction is typically carried out under solvent-free conditions at room temperature, making it an efficient and environmentally friendly process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis methods used in research can be scaled up for industrial applications. The use of stable and efficient catalysts like Cu(OTf)2 ensures high yields and cost-effectiveness in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-tert-butylthiophene-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly with halides and other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

N-tert-butylthiophene-3-carboximidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butylthiophene-3-carboximidamide involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophiles. This interaction can affect various biological pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups and their positions, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

N-tert-butylthiophene-3-carboximidamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its role in biological activity due to its electron-rich nature and ability to participate in π-π stacking interactions. The presence of the carboximidamide group enhances its potential for interaction with biological targets.

Anticancer Activity

Several studies have highlighted the anticancer properties of thiophene derivatives, including this compound. Research indicates that derivatives of thiophene can inhibit cell proliferation in various cancer cell lines:

  • Mechanism of Action : The compound is believed to interfere with critical cellular pathways involved in tumor growth and survival. Specifically, it may modulate pathways such as NF-kB and Wnt/β-catenin, which are essential for cell proliferation and apoptosis .
  • Cytotoxicity Studies : In vitro studies have shown that thiophene carboxamid derivatives exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds structurally similar to this compound demonstrated IC50 values in the micromolar range against Hep3B liver cancer cells, indicating potent anticancer activity .
CompoundCell LineIC50 (µM)
This compoundHep3B5.46
Thiophene derivative 2bHep3B5.46
Thiophene derivative 2eHep3B12.58

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that thiophene derivatives possess significant antibacterial and antifungal activities:

  • Antimicrobial Mechanism : The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes required for microbial survival .
  • Research Findings : A study demonstrated that certain thiophene derivatives exhibited strong activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : Variations in substituents on the thiophene ring significantly influence the potency and selectivity of the compound. For example, modifications at specific positions on the thiophene ring can enhance cytotoxicity against cancer cells while maintaining low toxicity to normal cells .

Case Studies

  • Study on Anticancer Activity : A recent study synthesized various thiophene carboxamid derivatives and evaluated their cytotoxic effects on several cancer cell lines. The most active compounds showed IC50 values below 10 µM against Hep3B cells, suggesting strong potential for further development as anticancer agents .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiophene derivatives, revealing that specific modifications could lead to enhanced activity against resistant bacterial strains. The study emphasized the need for further exploration into these modifications to develop effective antimicrobial agents .

Properties

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

N'-tert-butylthiophene-3-carboximidamide

InChI

InChI=1S/C9H14N2S/c1-9(2,3)11-8(10)7-4-5-12-6-7/h4-6H,1-3H3,(H2,10,11)

InChI Key

OGEYEPXAAKHACN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C(C1=CSC=C1)N

Origin of Product

United States

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